2,4,5-trichloro-N-(2-ethoxyphenyl)benzene-1-sulfonamide
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Overview
Description
2,4,5-trichloro-N-(2-ethoxyphenyl)benzene-1-sulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their broad spectrum of pharmacological activities, including antibacterial, diuretic, and hypoglycemic properties . This compound is characterized by the presence of three chlorine atoms and an ethoxyphenyl group attached to a benzene sulfonamide structure.
Preparation Methods
The synthesis of 2,4,5-trichloro-N-(2-ethoxyphenyl)benzene-1-sulfonamide typically involves the reaction of 2,4,5-trichlorobenzenesulfonyl chloride with 2-ethoxyaniline. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve refluxing the reactants in an organic solvent like dichloromethane or toluene.
Chemical Reactions Analysis
2,4,5-trichloro-N-(2-ethoxyphenyl)benzene-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The sulfonamide group can undergo oxidation to form sulfonic acids or reduction to form sulfinamides.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.
Scientific Research Applications
2,4,5-trichloro-N-(2-ethoxyphenyl)benzene-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential antibacterial properties and its interactions with biological macromolecules.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
2,4,5-trichloro-N-(2-ethoxyphenyl)benzene-1-sulfonamide can be compared with other sulfonamide compounds such as sulfamethazine and sulfadiazine. While all these compounds share a common sulfonamide group, this compound is unique due to the presence of three chlorine atoms and an ethoxyphenyl group, which may confer different pharmacological properties and chemical reactivity .
Comparison with Similar Compounds
- Sulfamethazine
- Sulfadiazine
- Sulfanilamide
Properties
IUPAC Name |
2,4,5-trichloro-N-(2-ethoxyphenyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl3NO3S/c1-2-21-13-6-4-3-5-12(13)18-22(19,20)14-8-10(16)9(15)7-11(14)17/h3-8,18H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CONFLFQSPINXNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NS(=O)(=O)C2=CC(=C(C=C2Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl3NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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